molecular formula C5H6O3 B1608856 5,6-Dihydro-1,4-dioxine-2-carbaldehyde CAS No. 59518-69-3

5,6-Dihydro-1,4-dioxine-2-carbaldehyde

Cat. No. B1608856
CAS RN: 59518-69-3
M. Wt: 114.1 g/mol
InChI Key: GXZRZOIXFFDVTD-UHFFFAOYSA-N
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Description

5,6-Dihydro-1,4-dioxine-2-carbaldehyde is a unique chemical compound with the empirical formula C5H6O3 . It has a molecular weight of 114.10 .


Molecular Structure Analysis

The molecular structure of 5,6-Dihydro-1,4-dioxine-2-carbaldehyde can be represented by the SMILES string O=CC1=COCCO1 . This represents a cyclic structure with an aldehyde functional group attached.


Physical And Chemical Properties Analysis

5,6-Dihydro-1,4-dioxine-2-carbaldehyde is a solid compound . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Preparation of Stable Glyceraldehyde Alternatives

(S. Ley & P. Michel, 2003): The compound (2S, 5R, 6R)-5,6-Dimethoxy-5,6-dimethyl-[1,4]dioxane-2-carbaldehyde represents a stable alternative to glyceraldehyde acetonide, synthesized from inexpensive D-mannitol. This highlights its significance in providing stable building blocks for synthetic chemistry.

Antioxidant and Antihyperglycemic Agents

(R. Kenchappa et al., 2017): Derivatives containing the dioxine motif have been synthesized and shown to exhibit potent antioxidant and antihyperglycemic activities. This underscores the potential of 5,6-Dihydro-1,4-dioxine-2-carbaldehyde derivatives in pharmaceutical applications, particularly in managing oxidative stress and diabetes.

Thermolysis Studies

(G. L'abbé et al., 1993): Research into the stability and thermolysis of 5-azidooxazole-4-carbaldehydes derived from chloro aldehydes, including studies on decomposition and rearrangement reactions, illustrates the compound's utility in understanding reactive intermediates in synthetic pathways.

Development of pH-sensitive Spin Probes

(I. Kirilyuk et al., 2003): The synthesis of stable nitroxides from 5-cyano derivatives, which involve 5,6-Dihydro-1,4-dioxine-2-carbaldehyde derivatives, demonstrates the application in developing pH-sensitive spin probes for biochemical research.

Cytochemistry and Electron Microscopy

(D. Sabatini et al., 1963): The use of aldehydes, including 5,6-Dihydro-1,4-dioxine-2-carbaldehyde derivatives, as fixatives in electron microscopy and cytochemistry, emphasizes their importance in preserving cellular ultrastructure and enzymatic activity for biological studies.

Flame Retardants in Epoxy Resins

(De-chao Sun & Youwei Yao, 2011): Phosphorus-containing flame retardants derived from 5,6-Dihydro-1,4-dioxine-2-carbaldehyde derivatives have been developed for use in epoxy resins, showcasing the compound's utility in enhancing material safety through flame retardancy.

Future Directions

The future directions for research and applications of 5,6-Dihydro-1,4-dioxine-2-carbaldehyde are not clear from the available information. It’s part of a collection of unique chemicals provided to early discovery researchers , suggesting it may have potential uses in various scientific fields.

properties

IUPAC Name

2,3-dihydro-1,4-dioxine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-3-5-4-7-1-2-8-5/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZRZOIXFFDVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405773
Record name 5,6-dihydro-1,4-dioxine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydro-1,4-dioxine-2-carbaldehyde

CAS RN

59518-69-3
Record name 5,6-dihydro-1,4-dioxine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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